Methyl 6-propylamino-hexanoate

Description

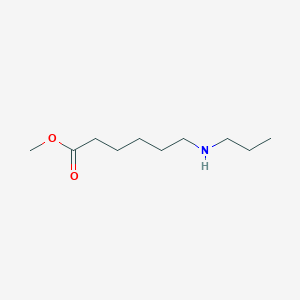

Methyl 6-propylamino-hexanoate is a methyl ester derivative featuring a six-carbon backbone with a propylamino substituent at the sixth position. Its molecular structure combines ester and amine functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound is often utilized in the development of peptidomimetics and prodrugs due to its ability to modulate solubility and bioavailability .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 6-(propylamino)hexanoate |

InChI |

InChI=1S/C10H21NO2/c1-3-8-11-9-6-4-5-7-10(12)13-2/h11H,3-9H2,1-2H3 |

InChI Key |

KBWKSJUUMVRMKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCCCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-propylamino-hexanoate with three chemically related compounds: Hexamethylene diisocyanate, Methyl salicylate, and 10-Phthalimido-7-tosyl-7-azadecanoic acid methyl ester. Key differences in physical properties, reactivity, and applications are summarized in Table 1.

Table 1: Comparative Properties of this compound and Analogs

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

Hexamethylene diisocyanate (HDI) shares a six-carbon backbone but replaces the ester and amine groups with two isocyanate (-NCO) functionalities. This structural difference renders HDI highly reactive, forming polyurethanes upon reaction with alcohols . In contrast, this compound’s ester and amine groups favor nucleophilic substitution or hydrogen bonding, making it more suited for biomedical applications. HDI’s acute toxicity (GHS Category 1) further limits its use outside industrial settings , whereas this compound’s toxicity profile remains less documented.

Methyl Salicylate

Methyl salicylate, a simple aromatic ester, exhibits significantly lower molecular weight (152.1 vs. ~285 g/mol) and distinct volatility (vapor pressure ~0.1 mmHg at 25°C ). Its phenolic hydroxyl group enhances antioxidant activity, contrasting with this compound’s aliphatic amine, which may confer basicity or coordination properties. Methyl salicylate’s primary use in topical analgesics diverges from the latter’s role in prodrug delivery.

10-Phthalimido-7-Tosyl-7-Azadecanoic Acid Methyl Ester

This structurally complex analog shares the methyl ester group but incorporates sulfonamide and phthalimide moieties, enhancing stability and targeting capabilities in enzyme inhibition . The phthalimide group improves lipophilicity, whereas this compound’s propylamino group may facilitate solubility in polar solvents.

Research Findings and Limitations

- Synthetic Utility: this compound’s ester group allows for facile hydrolysis to carboxylic acids, a feature exploited in prodrug activation .

- Stability Concerns: Unlike Hexamethylene diisocyanate, which requires anhydrous conditions , this compound is stable in dry organic solvents but hydrolyzes rapidly in aqueous bases .

- Data Gaps: Direct experimental data on boiling points or exact solubility parameters for this compound are scarce, necessitating reliance on structural analogs for comparisons .

Q & A

Q. What are the established synthetic routes for Methyl 6-propylamino-hexanoate, and how can reaction conditions be optimized for yield and purity?

To synthesize this compound, researchers typically employ esterification or transesterification reactions. For example, coupling 6-propylaminohexanoic acid with methanol under acidic catalysis (e.g., sulfuric acid) is a common approach. Optimizing reaction parameters such as temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%) can enhance yield. Post-synthesis purification via column chromatography or recrystallization improves purity. Patent literature on analogous esters highlights the importance of inert atmospheres (N₂) to prevent oxidation and side reactions .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester and propylamino moieties. For instance, the methyl ester group typically resonates at δ 3.6–3.8 ppm (¹H) and δ 51–53 ppm (¹³C), while propylamino protons appear as broad signals near δ 1.4–1.6 ppm .

- GC-MS or LC-MS : These methods validate molecular weight (via molecular ion peaks) and detect impurities. Internal standards like 4-octanol (IS1) or n-pentyl acetate (IS3) ensure quantification accuracy .

- Elemental Analysis : Confirms C, H, and N content within ±0.3% of theoretical values.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) and enzyme inhibition studies (e.g., kinase or protease targets) are common. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid artifacts. Dose-response curves (1–100 µM) and triplicate measurements enhance reliability .

Advanced Research Questions

Q. How can HPLC parameters be optimized for the quantification of this compound in complex matrices?

- Column Selection : Use a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm) for polar ester separation.

- Mobile Phase : A gradient of acetonitrile/water (70:30 to 90:10 v/v) with 0.1% formic acid improves peak resolution .

- Detection : UV detection at 210–220 nm (ester absorbance) or tandem MS for higher specificity.

- Validation : Include linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery studies (spiked samples at 80–120%) .

Q. What mechanistic studies are recommended to elucidate degradation pathways under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify byproducts using high-resolution MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using pseudo-first-order models. Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life under storage conditions .

Q. How should researchers address contradictory bioactivity data across different experimental models?

- Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ values) across cell lines (e.g., HEK293 vs. HeLa) or animal models. Use statistical tools (ANOVA, Tukey’s HSD) to identify model-specific biases .

- Dose-Response Replication : Ensure consistent solvent systems, exposure times, and endpoint assays. Cross-validate findings with orthogonal methods (e.g., fluorescence-based vs. luminescence assays) .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality Control (QC) Protocols : Mandate ≥95% purity (via HPLC) and strict adherence to synthetic SOPs. Use certified reference materials (CRMs) for calibration .

Methodological Guidance for Data Presentation

- Tables : Include retention times, spectral data, and kinetic parameters (e.g., Table 1).

- Figures : Use chromatograms with annotated peaks and degradation pathways mapped via MS fragmentation .

- Statistical Reporting : Report mean ± SD (n ≥ 3) and p-values with confidence intervals. Use software like GraphPad Prism or R for analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.